molecular formula C22H23ClF2N4O2S B608728 LY2940094 CAS No. 1307245-86-8

LY2940094

Cat. No.: B608728
CAS No.: 1307245-86-8
M. Wt: 481.0 g/mol
InChI Key: NKQHBJNRBKHUQR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

LY2940094 plays a significant role in biochemical reactions by acting as an antagonist to the nociceptin receptor (NOP receptor). It has a high affinity for the NOP receptor with a Ki value of 0.105 nM and an antagonist potency (Kb) of 0.166 nM . The compound interacts with the NOP receptor, which is a G protein-coupled receptor expressed in various regions of the central nervous system, including the cortex, hippocampus, amygdala, thalamus, hypothalamus, and dorsal raphe nucleus . By blocking the NOP receptor, this compound inhibits the binding of the endogenous ligand nociceptin/orphanin FQ (N/OFQ), thereby modulating the receptor’s activity and influencing various physiological processes .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In rodent models, this compound demonstrated antidepressant-like effects by targeting the NOP receptors in brain regions associated with mood disorders . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to reduce ethanol self-administration in animal models, indicating its potential impact on addiction-related cellular processes . Additionally, this compound promotes oligodendrocyte generation and myelination, which are crucial for maintaining proper neuronal function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the NOP receptor. As a selective NOP receptor antagonist, this compound inhibits the receptor’s activity by preventing the binding of nociceptin/orphanin FQ (N/OFQ) . This inhibition leads to changes in gene expression and cellular signaling pathways associated with mood regulation and addiction . This compound also reduces ethanol self-administration in animal models by modulating the mesolimbic reward pathway, which is involved in feeding, mood, stress, and addiction . The compound’s high affinity and selectivity for the NOP receptor make it a promising candidate for therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in both in vitro and in vivo studies. For example, in an 8-week, double-blind, placebo-controlled trial, once-daily oral dosing of this compound at 40 mg provided evidence for an antidepressant effect in patients with major depressive disorder . Additionally, this compound has shown long-term effects on cellular function, such as promoting oligodendrocyte differentiation and myelination .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodent studies, this compound was administered orally at doses of 3, 10, or 30 mg/kg, resulting in a dose-dependent reduction in ethanol self-administration without affecting food or water intake . Higher doses of this compound have been associated with increased efficacy in reducing ethanol consumption and promoting abstinence in alcohol-dependent individuals . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to the NOP receptor. By antagonizing the NOP receptor, this compound modulates the receptor’s signaling pathways, which are associated with mood regulation, addiction, and stress responses . The compound’s interaction with the NOP receptor influences metabolic flux and metabolite levels, contributing to its therapeutic effects in neurobehavioral disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the NOP receptor. The compound’s high affinity for the NOP receptor ensures its effective localization and accumulation in brain regions associated with mood and addiction . Additionally, this compound’s oral bioavailability allows for efficient systemic distribution, making it a suitable candidate for therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the NOP receptor, which is expressed in various compartments and organelles within the central nervous system . The compound’s targeting signals and post-translational modifications direct it to specific regions, such as the cortex, hippocampus, and amygdala, where it exerts its therapeutic effects . By modulating the activity of the NOP receptor, this compound influences cellular processes related to mood regulation, addiction, and stress responses .

Preparation Methods

The synthesis of LY2940094 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and selectivity for the NOP receptor .

Chemical Reactions Analysis

LY2940094 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

LY2940094 is unique in its high selectivity and potency for the NOP receptor. Similar compounds include:

This compound stands out due to its clinical efficacy and safety profile in treating major depressive disorder and alcohol dependency .

Properties

IUPAC Name

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF2N4O2S/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQHBJNRBKHUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336137
Record name LY-2940094
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307245-86-8
Record name LY-2940094
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307245868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BTRX-246040
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2940094
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-2940094
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I67US2V8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-[4-[(2-chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4′-piperidine]-1′-yl)methyl]-3-methyl-pyrazol-1-yl]pyridine-3-carbaldehyde (180 g, 377 mmol) in anhydrous dichloromethane (1.5 L) at 0° C. is sequentially added sodium borohydride (7.2 g, 188.5 mmol) and anhydrous methanol (0.5 L) and the contents are allowed to reach room temperature while stirring 30 min. LC/MS analysis of the reaction mixture reveals completion. Volatiles are removed under reduced pressure and the residue obtained is partitioned between dichloromethane (2 L) and water (300 mL). The layers are separated and the organic layer is sequentially washed with 1 N aqueous solution of sodium hydroxide (300 mL), water (3×300 mL), brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue is purified on silica gel using 50-55% ethyl acetate in hexane containing 1% triethylamine to afford [2-[4-[(2-Chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4′-piperidine]-1′-yl)methyl]-3-methyl-pyrazol-1-yl]-3-pyridyl]methanol as a solid (167 g, 92% yield). MS (m/z): 481 (M+1).
Name
2-[4-[(2-chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4′-piperidine]-1′-yl)methyl]-3-methyl-pyrazol-1-yl]pyridine-3-carbaldehyde
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
reactant
Reaction Step Three

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